molecular formula C15H15N5O B2819651 N-(1-Cyanocyclobutyl)-2-(4-phenyltriazol-1-yl)acetamide CAS No. 2248891-71-4

N-(1-Cyanocyclobutyl)-2-(4-phenyltriazol-1-yl)acetamide

Katalognummer B2819651
CAS-Nummer: 2248891-71-4
Molekulargewicht: 281.319
InChI-Schlüssel: DBAMETASMKAVBW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-Cyanocyclobutyl)-2-(4-phenyltriazol-1-yl)acetamide, also known as CCT251236, is a small molecule inhibitor that has shown promising results in various preclinical studies. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in cancer treatment.

Wirkmechanismus

The mechanism of action of N-(1-Cyanocyclobutyl)-2-(4-phenyltriazol-1-yl)acetamide involves the inhibition of the protein kinase PAK4, which plays a crucial role in the proliferation and survival of cancer cells. By inhibiting PAK4, N-(1-Cyanocyclobutyl)-2-(4-phenyltriazol-1-yl)acetamide disrupts the signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
N-(1-Cyanocyclobutyl)-2-(4-phenyltriazol-1-yl)acetamide has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a critical process in preventing the growth and spread of cancer. In addition, it has also been shown to inhibit the migration and invasion of cancer cells, which are essential processes for cancer metastasis.

Vorteile Und Einschränkungen Für Laborexperimente

One of the significant advantages of N-(1-Cyanocyclobutyl)-2-(4-phenyltriazol-1-yl)acetamide is its potent inhibitory activity against PAK4, which makes it a promising candidate for cancer treatment. However, one of the limitations of N-(1-Cyanocyclobutyl)-2-(4-phenyltriazol-1-yl)acetamide is its low solubility in water, which can pose challenges in its formulation and administration.

Zukünftige Richtungen

There are several future directions for the development of N-(1-Cyanocyclobutyl)-2-(4-phenyltriazol-1-yl)acetamide. One of the areas of interest is to investigate the potential of N-(1-Cyanocyclobutyl)-2-(4-phenyltriazol-1-yl)acetamide in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another area of interest is to explore the potential of N-(1-Cyanocyclobutyl)-2-(4-phenyltriazol-1-yl)acetamide in the treatment of other diseases, such as neurological disorders, where PAK4 has been implicated in disease progression.
Conclusion:
In conclusion, N-(1-Cyanocyclobutyl)-2-(4-phenyltriazol-1-yl)acetamide is a promising small molecule inhibitor with potential therapeutic applications in cancer treatment. Its potent inhibitory activity against PAK4 makes it an attractive candidate for further preclinical and clinical studies. However, further research is needed to fully understand its mechanism of action and potential applications in other disease areas.

Synthesemethoden

The synthesis of N-(1-Cyanocyclobutyl)-2-(4-phenyltriazol-1-yl)acetamide involves a multi-step process, which includes the reaction of 1-cyanocyclobutane carboxylic acid with thionyl chloride, followed by the reaction with 4-phenyl-1H-1,2,3-triazole-5-amine. The final step involves the reaction of the resulting intermediate with acetic anhydride to yield the desired product.

Wissenschaftliche Forschungsanwendungen

N-(1-Cyanocyclobutyl)-2-(4-phenyltriazol-1-yl)acetamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. In addition, it has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.

Eigenschaften

IUPAC Name

N-(1-cyanocyclobutyl)-2-(4-phenyltriazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O/c16-11-15(7-4-8-15)17-14(21)10-20-9-13(18-19-20)12-5-2-1-3-6-12/h1-3,5-6,9H,4,7-8,10H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBAMETASMKAVBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C#N)NC(=O)CN2C=C(N=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Cyanocyclobutyl)-2-(4-phenyltriazol-1-yl)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.